Tatarinoid A

描述

准备方法

化学反应分析

Tatarinoid A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .

科学研究应用

In chemistry, it is used as a reference standard for the identification and quantification of phenylpropanoids . In biology, Tatarinoid A has been shown to regulate cyclic adenosine monophosphate (cAMP) activity, which is important for various cellular processes . In medicine, it has potential pharmacological effects on the central nervous system and may be used in the development of new therapeutic agents . Additionally, this compound has applications in the industry as a natural product for the development of new drugs and bioactive compounds .

作用机制

The mechanism of action of Tatarinoid A involves the regulation of cAMP activity . This compound interacts with specific molecular targets and pathways involved in the regulation of cAMP levels, which in turn affects various cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed that this compound may interact with enzymes and receptors involved in cAMP signaling .

相似化合物的比较

生物活性

Tatarinoid A, a compound derived from the rhizome of Acorus tatarinowii, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

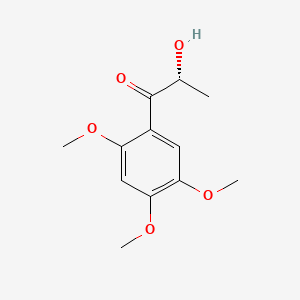

Chemical Structure and Properties

This compound belongs to a class of compounds known as methoxyfuranocoumarins. The synthesis of this compound has been successfully achieved, revealing its stereochemical configuration as S rather than R, which is crucial for understanding its biological activity .

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown its ability to regulate cyclic adenosine monophosphate (cAMP) levels, which plays a vital role in neuronal signaling and protection against neurodegeneration .

- Mechanism: The modulation of cAMP can lead to enhanced survival of neurons under stress conditions, potentially mitigating the effects of neurodegenerative diseases such as Alzheimer's.

2. Antidepressant Activity

This compound has demonstrated strong antidepressant effects in various studies. Extracts from Acorus tatarinowii, including this compound, have been shown to alleviate symptoms of depression in animal models .

- Case Study Example: In a controlled study, administration of this compound led to significant reductions in behavioral despair in mice subjected to forced swim tests, indicating its potential as an antidepressant agent.

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its effectiveness has been documented against bacterial strains and fungi, suggesting potential applications in treating infections .

- Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth | |

| Fungi (e.g., Candida albicans) | Significant antifungal activity |

4. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines contributes to this effect .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Following administration, it was found that the compound is rapidly absorbed and reaches peak plasma concentrations within a short time frame .

- Pharmacokinetic Data:

- Cmax (Maximum Concentration): 1004 ng/L

- Tmax (Time to Reach Cmax): 1.7 hours

- Half-life (T1/2): 5.69 hours

属性

IUPAC Name |

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDSYNUVCHNUIT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229005-35-9 | |

| Record name | (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Tatarinoid A and where is it found?

A1: this compound is a phenylpropanoid compound isolated from the rhizome of Acorus tatarinowii, a plant traditionally used in Chinese medicine. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these details could be found in the full text of the research articles, particularly the one focusing on the isolation and characterization of compounds from Acorus tatarinowii. []

Q3: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A3: The provided abstracts don't offer specific insights into the SAR of this compound. Determining the relationship between its structure and biological activity would require systematic modifications of the molecule and subsequent evaluation of the impact on its cAMP regulatory activity or other relevant properties.

Q4: Are there efficient synthetic routes available for this compound?

A5: While the provided abstracts don't delve into the synthesis of this compound, one abstract mentions the synthesis of the related compound, Tatarinoid B. [] This suggests that similar synthetic strategies could potentially be employed for this compound.

Q5: What analytical techniques are used to characterize and quantify this compound?

A6: The research paper on Acorus tatarinowii likely employed various spectroscopic techniques to elucidate the structure of this compound, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] Additionally, chiral HPLC or similar techniques may have been used to determine its absolute configuration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。